molecular formula C17H26N2O2S B11813890 tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11813890
M. Wt: 322.5 g/mol
InChI Key: JRCZRBNIDWDKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyridine ring substituted with an ethylthio group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like ethyl acetoacetate and ammonium acetate.

    Introduction of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the pyridine ring.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving the pyridine derivative and a suitable amine.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, alcohols, and suitable catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural properties and the nature of the target. The ethylthio group and the piperidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Uniqueness

tert-Butyl 2-(6-(ethylthio)pyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the ethylthio group on the pyridine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications in research and industry.

Properties

Molecular Formula

C17H26N2O2S

Molecular Weight

322.5 g/mol

IUPAC Name

tert-butyl 2-(6-ethylsulfanylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2S/c1-5-22-15-10-9-13(12-18-15)14-8-6-7-11-19(14)16(20)21-17(2,3)4/h9-10,12,14H,5-8,11H2,1-4H3

InChI Key

JRCZRBNIDWDKAK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.